4-Oxo-4-(pyridin-3-yl)butanal
Overview
Description
4-Oxo-4-(pyridin-3-yl)butanal is a member of the class of butanals, specifically succinic semialdehyde, in which the hydroxy group of the carboxylic acid function is replaced by a pyridin-3-yl group . This compound is known for its unique structure, combining a ketone group and a pyridinyl group, making it a valuable entity in various scientific research fields.
Mechanism of Action
Target of Action
4-Oxo-4-(pyridin-3-yl)butanal is a member of the class of butanals that is succinic semialdehyde in which the hydroxy group of the carboxylic acid function is replaced by a pyridin-3-yl group
Mode of Action
It is known to be involved in the nicotine degradation pathway .
Biochemical Pathways
This compound participates in the nicotine degradation pathway . It is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450 which catalyzes methylnitrosaminopyridylbutanone hydroxylation .
Result of Action
It is known to be a metabolite of nicotine and is commonly found in the urine of smokers .
Action Environment
The compound is unstable and cannot be stored for more than six months . This suggests that environmental factors such as temperature and humidity may influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxo-4-(pyridin-3-yl)butanal can be synthesized through the oxidation of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one using water and oxygen, resulting in the formation of this compound, methylamine, and hydrogen peroxide .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including controlled oxidation reactions and the use of appropriate catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound undergoes oxidation to form 4-oxo-4-(pyridin-3-yl)butanoate.
Reduction: It can be reduced to its corresponding alcohol under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products:
Oxidation: 4-oxo-4-(pyridin-3-yl)butanoate.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-4-(pyridin-3-yl)butanal is utilized in several scientific research areas:
Comparison with Similar Compounds
Uniqueness: 4-Oxo-4-(pyridin-3-yl)butanal is unique due to its specific combination of a ketone and a pyridinyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in enzymatic studies and organic synthesis.
Properties
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFONOJVUTZAMCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226923 | |
Record name | 4-Oxo-4-(3-pyridinebutanal) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76014-80-7 | |
Record name | γ-Oxo-3-pyridinebutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76014-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-4-(3-pyridinebutanal) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-4-(3-pyridinebutanal) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-OXO-4-(3-PYRIDINEBUTANAL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82739XE26C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Oxo-1-(3-pyridyl)-1-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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